molecular formula C14H10F2N4 B5595125 5-(4-FLUOROPHENYL)-2-[(4-FLUOROPHENYL)METHYL]-2H-1,2,3,4-TETRAZOLE

5-(4-FLUOROPHENYL)-2-[(4-FLUOROPHENYL)METHYL]-2H-1,2,3,4-TETRAZOLE

Cat. No.: B5595125
M. Wt: 272.25 g/mol
InChI Key: BUWYNSKLBHBNFN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(4-Fluorophenyl)-2-[(4-fluorophenyl)methyl]-2H-1,2,3,4-tetrazole is a chemical compound characterized by the presence of two fluorophenyl groups attached to a tetrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-fluorophenyl)-2-[(4-fluorophenyl)methyl]-2H-1,2,3,4-tetrazole typically involves the reaction of 4-fluorobenzyl chloride with sodium azide, followed by cyclization to form the tetrazole ring. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and catalysts like copper sulfate to facilitate the cyclization process .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, is crucial in industrial settings.

Chemical Reactions Analysis

Types of Reactions

5-(4-Fluorophenyl)-2-[(4-fluorophenyl)methyl]-2H-1,2,3,4-tetrazole undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

Scientific Research Applications

5-(4-Fluorophenyl)-2-[(4-fluorophenyl)methyl]-2H-1,2,3,4-tetrazole has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-(4-fluorophenyl)-2-[(4-fluorophenyl)methyl]-2H-1,2,3,4-tetrazole involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl groups enhance its binding affinity and selectivity, while the tetrazole ring can participate in hydrogen bonding and other interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

    4-Fluorophenyl derivatives: Compounds like 4-fluorophenylmethanol and 4-fluorophenylacetic acid share structural similarities.

    Tetrazole derivatives: Compounds such as 5-phenyl-2H-tetrazole and 5-(4-chlorophenyl)-2H-tetrazole are structurally related.

Uniqueness

5-(4-Fluorophenyl)-2-[(4-fluorophenyl)methyl]-2H-1,2,3,4-tetrazole is unique due to the presence of two fluorophenyl groups, which enhance its chemical stability and biological activity. This dual substitution pattern distinguishes it from other tetrazole derivatives and contributes to its specific properties and applications .

Properties

IUPAC Name

5-(4-fluorophenyl)-2-[(4-fluorophenyl)methyl]tetrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10F2N4/c15-12-5-1-10(2-6-12)9-20-18-14(17-19-20)11-3-7-13(16)8-4-11/h1-8H,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUWYNSKLBHBNFN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CN2N=C(N=N2)C3=CC=C(C=C3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10F2N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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